2-(allylthio)-5-methyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
6-methyl-2-prop-2-enylsulfanyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-3-6-14-11-12-9-5-4-8(2)7-10(9)13-11/h3-5,7H,1,6H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVROOKMSMTGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-5-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercapto-5-methylbenzimidazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Allylthio)-5-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the allylthio group, yielding 5-methyl-1H-benzo[d]imidazole.
Substitution: The allylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 5-Methyl-1H-benzo[d]imidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Allylthio)-5-methyl-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-(allylthio)-5-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The presence of the allylthio group allows for specific interactions with biological molecules, enhancing its efficacy.
Comparison with Similar Compounds
Key Observations :
- The allylthio substituent in the target compound may lower melting points compared to bulkier groups (e.g., steroid conjugates in 3d) due to reduced crystallinity .
- Thioether-linked derivatives (e.g., 3b) exhibit distinct IR absorption bands for S-C (740 cm⁻¹) and C=N (1624 cm⁻¹), consistent with sulfur and imine functionalities .
Comparison with Other Thioether Derivatives
P2X3 Receptor Antagonism
5-Methyl-1H-benzimidazole derivatives are potent P2X3 receptor antagonists, with selectivity over P2X2/3 receptors critical for avoiding taste-related side effects. Modifications at the 2-position (e.g., allylthio) may enhance selectivity by optimizing steric and electronic interactions with the receptor’s ATP-binding site .
Antimicrobial and Anticancer Potential
- Bis-Benzimidazoles : Derivatives like 3b exhibit moderate antibacterial activity, likely due to intercalation with microbial DNA .
Table 1: Comparative Physicochemical Data
Biological Activity
2-(Allylthio)-5-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole class, characterized by a fused benzene and imidazole ring structure. Its unique chemical properties stem from the presence of an allylthio group at the 2-position and a methyl group at the 5-position of the benzimidazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
The molecular formula of this compound is , with a molecular weight of approximately 220.29 g/mol. The imidazole nitrogen atoms contribute to its reactivity, allowing for various nucleophilic and electrophilic reactions, while the allylthio group enhances solubility and bioavailability compared to other benzimidazole derivatives.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines. For instance, it has shown promising results against human cancer cell lines, suggesting a mechanism that may involve interference with DNA-mediated enzymatic processes, such as inhibition of DNA topoisomerases .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Inhibition of DNA topoisomerase |
| PC-3 (Prostate) | 12.8 | Induction of apoptosis |
| K-562 (Leukemia) | 18.6 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Benzimidazole derivatives are known for their broad-spectrum antimicrobial effects, and preliminary studies suggest that this compound may inhibit bacterial growth effectively. The allylthio group is believed to enhance this activity by improving interaction with microbial targets .
Table 2: Summary of Antimicrobial Activity
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The mechanism by which this compound exerts its biological effects includes:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been identified as a potent inhibitor of topoisomerase I, an enzyme critical for DNA unwinding during replication .
- Apoptotic Pathways : Evidence suggests that this compound can induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- In Vivo Efficacy : In animal models bearing tumor xenografts, administration of this compound led to reduced tumor size and weight compared to control groups, indicating strong potential as an anticancer agent.
Q & A
Basic: What are the common synthetic routes for preparing 2-(allylthio)-5-methyl-1H-benzo[d]imidazole, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves two key steps:
Imidazole ring formation : Condensation of glyoxal, formaldehyde, and ammonia/amines under reflux conditions, as seen in analogous benzimidazole syntheses (e.g., 83–85% yields for similar derivatives) .
Introduction of substituents : The allylthio group is added via nucleophilic substitution or thiol-ene coupling. For example, oxidative cyclization between diamine derivatives and aldehydes (e.g., 3-bromo-2-methylbenzaldehyde) can form the benzimidazole core .
Optimization strategies :
- Use polar aprotic solvents (e.g., DMSO) and bases (e.g., KOH) to enhance nucleophilicity .
- Catalytic Cu(I) or Pd-based systems improve regioselectivity for allylthio attachment .
- Monitor reaction progress via TLC (hexane:ethyl acetate, 60:40) to isolate intermediates .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : Analyze aromatic protons (δ 6.8–8.0 ppm) and allylthio protons (δ 3.0–3.5 ppm for SCH2; δ 5.0–5.5 ppm for allyl CH2) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- IR : Identify C=N stretches (~1600 cm⁻¹) and S-C vibrations (~650 cm⁻¹) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced: How can density functional theory (DFT) calculations predict the electronic structure and reactivity of this compound?
Methodological Answer:
- Basis Sets : B3LYP/6-31G* is widely used for geometry optimization and vibrational frequency analysis .
- Reactivity Insights :
- Solvent Effects : Include PCM models to simulate polar environments (e.g., DMSO) .
Advanced: What strategies resolve contradictions in biological activity data between in vitro and in silico studies for this compound?
Methodological Answer:
- Assay Validation : Replicate in vitro studies under standardized conditions (e.g., MIC assays against S. aureus ATCC 25923) .
- Docking Refinement : Use AutoDock Vina with cryo-EM structures to validate binding poses (e.g., interactions with MAO-B or EGFR) .
- Meta-Analysis : Compare substituent effects (e.g., bromo vs. methoxy groups) across studies to identify activity trends .
Advanced: How does the substitution pattern influence interactions with biological targets like MAO-B or microbial enzymes?
Methodological Answer:
- Substituent Effects :
- Structural Comparisons : Analogues with 2,3-dimethoxyphenyl groups show higher stability and target affinity due to π-π stacking .
Methodological: What in silico approaches evaluate pharmacokinetic and toxicity profiles of novel benzimidazole derivatives?
Methodological Answer:
- ADMET Prediction :
- Docking Studies : Prioritize targets (e.g., MAO-B or CYP450 enzymes) using PDB structures (e.g., 2V5Z) .
Data Analysis: How to address conflicting thermal stability data (DSC vs. TGA) for this compound?
Methodological Answer:
- Purity Checks : Confirm sample homogeneity via NMR (e.g., absence of solvent peaks at δ 2.5 ppm) .
- Complementary Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
